molecular formula C11H14ClN3O B12730697 (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133662-13-2

(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B12730697
CAS No.: 133662-13-2
M. Wt: 239.70 g/mol
InChI Key: ZRVDUBSLBDUELO-VGOFMYFVSA-N
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Description

(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 3-amino-2-methylpropanoic acid with (2-chlorophenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The hydrazide group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylpropanoic acid hydrazide
  • (2-Chlorophenyl)methylenehydrazine
  • Amino acid derivatives with hydrazide groups

Uniqueness

(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of both the amino acid and hydrazide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

133662-13-2

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

3-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C11H14ClN3O/c1-8(6-13)11(16)15-14-7-9-4-2-3-5-10(9)12/h2-5,7-8H,6,13H2,1H3,(H,15,16)/b14-7+

InChI Key

ZRVDUBSLBDUELO-VGOFMYFVSA-N

Isomeric SMILES

CC(CN)C(=O)N/N=C/C1=CC=CC=C1Cl

Canonical SMILES

CC(CN)C(=O)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

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